molecular formula C13H16O4 B8765219 EINECS 293-838-3 CAS No. 91471-08-8

EINECS 293-838-3

Cat. No.: B8765219
CAS No.: 91471-08-8
M. Wt: 236.26 g/mol
InChI Key: LLTXNXRCBBBYKB-UHFFFAOYSA-N
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Description

EINECS 293-838-3 is an organic compound with the molecular formula C13H16O4 and a molecular weight of 236.26 g/mol It is characterized by the presence of a methoxy group and a tetrahydropyran-2-yloxy group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of EINECS 293-838-3 typically involves the protection of hydroxyl groups using tetrahydropyranyl (THP) groups. One common method involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with dihydropyran in the presence of an acid catalyst to form the desired product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar protection strategies and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: EINECS 293-838-3 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

EINECS 293-838-3 has several applications in scientific research:

Mechanism of Action

The mechanism of action of EINECS 293-838-3 is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. For example, the aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted synthetic applications and research studies .

Properties

CAS No.

91471-08-8

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

3-methoxy-4-(oxan-2-yloxy)benzaldehyde

InChI

InChI=1S/C13H16O4/c1-15-12-8-10(9-14)5-6-11(12)17-13-4-2-3-7-16-13/h5-6,8-9,13H,2-4,7H2,1H3

InChI Key

LLTXNXRCBBBYKB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OC2CCCCO2

Origin of Product

United States

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